This compound belongs to the class of pyrrolidinones, specifically chiral pyrrolidinones, which are frequently utilized in pharmaceutical applications due to their biological activity. The presence of specific functional groups, such as the hydroxymethyl and sulfanyl moieties, suggests that it may exhibit significant interactions with biological targets, potentially acting as an inhibitor or modulator in various biochemical pathways.
The synthesis of 3-{[3-(Hydroxymethyl)phenyl]sulfanyl}-1-methylpyrrolidin-2-one typically involves several key steps, including:
The specific conditions, such as temperature, pressure, and reaction time, can significantly influence the yield and purity of the final product.
The molecular structure of 3-{[3-(Hydroxymethyl)phenyl]sulfanyl}-1-methylpyrrolidin-2-one can be described as follows:
The molecular formula is C12H15NOS, and it has a molecular weight of approximately 225.32 g/mol. The compound exhibits chirality due to the presence of stereogenic centers, particularly at the pyrrolidinone ring.
3-{[3-(Hydroxymethyl)phenyl]sulfanyl}-1-methylpyrrolidin-2-one may participate in various chemical reactions:
These reactions can be utilized for further functionalization or modification of the compound for specific applications.
The mechanism of action for 3-{[3-(Hydroxymethyl)phenyl]sulfanyl}-1-methylpyrrolidin-2-one is likely related to its interaction with biological targets:
Detailed studies using techniques such as molecular docking and kinetic assays would provide insights into its specific mechanisms.
The physical and chemical properties of 3-{[3-(Hydroxymethyl)phenyl]sulfanyl}-1-methylpyrrolidin-2-one are crucial for understanding its behavior in various environments:
Quantitative data on these properties would facilitate further research and application development.
The potential applications of 3-{[3-(Hydroxymethyl)phenyl]sulfanyl}-1-methylpyrrolidin-2-one include:
The pyrrolidin-2-one scaffold (also termed γ-lactam) represents a privileged structure in drug design due to its favorable pharmacokinetic properties, structural rigidity, and hydrogen-bonding capacity. Early derivatives like piracetam (2-oxo-1-pyrrolidineacetamide) pioneered nootropic applications by enhancing cognitive function via modulation of glutamate receptors and ion channels [8]. Subsequent structural modifications focused on N-alkylation and C-ring substitution to optimize target engagement. The introduction of 1-methylpyrrolidin-2-one, exemplified by compounds like 3-(hydroxymethyl)-1-methylpyrrolidin-2-one (CAS 577780-05-3, MW 129.16 g/mol), enhanced blood-brain barrier permeability while retaining conformational stability [2] [8].
Table 1: Evolution of Key Pyrrolidinone Derivatives
Generation | Representative Compound | Structural Innovation | Therapeutic Application |
---|---|---|---|
1st | Piracetam | Unsubstituted side chain | Cognitive enhancement |
2nd | Levetiracetam | 2S-enantiomer with alkyl branch | Antiepileptic |
3rd | 1-Methylpyrrolidin-2-one core | N-methylation + C3 hydroxymethyl | Kinase inhibition scaffold |
Recent innovations incorporate aryl-sulfanyl linkages at the C3/C4 positions, enabling interactions with ATP-binding sites in kinase targets. For instance, c-Met kinase inhibitors featuring 3-(phenylsulfanyl)-1-methylpyrrolidin-2-one demonstrated nanomolar potency by occupying hydrophobic pockets adjacent to catalytic domains [6] [10]. This progression established the chemical framework for advanced hybrids like 3-{[3-(hydroxymethyl)phenyl]sulfanyl}-1-methylpyrrolidin-2-one (CAS 1500225-39-7, MW 237.32 g/mol), which merges synthetic accessibility with target versatility [1].
The sulfanyl (–S–) bridge in the target compound serves dual functions: conformational restriction and redox modulation. By tethering the phenyl ring to the pyrrolidinone core, it enforces a gauche orientation that pre-organizes the molecule for target binding, as evidenced in crystallographic studies of analogous kinase inhibitors [6]. Crucially, the sulfur atom participates in hydrogen-bonding networks with protein residues (e.g., Met1210 in c-Met) while permitting π-stacking of the aryl group [6] [10]. Electrostatic potential calculations confirm its enhanced nucleophilicity versus ether or methylene linkers, facilitating interactions with electrophilic enzyme sites.
The meta-positioned hydroxymethyl (–CH₂OH) group introduces polarity gradients and metabolic stability. Compared to halogen or alkyl substituents, it provides:
Table 2: Electronic and Steric Properties of Key Substituents
Substituent | Hammett σₘ | Taft Es | Role in Target Compound |
---|---|---|---|
–S– (sulfanyl) | 0.15 | -0.04 | Conformational control; H-bonding |
–CH₂OH (meta) | 0.12 | -0.46 | Solubility; metabolic stability |
N–CH₃ | -0.16 | -0.55 | Membrane permeability enhancement |
Synergy arises from the ortho/para-directing effects of sulfur combined with the stereoelectronic bias of the hydroxymethyl group. Molecular dynamics simulations reveal cooperative stabilization of protein loops in kinase targets, where the –CH₂OH group anchors polar residues while the sulfanyl-phenyl system occupies hydrophobic clefts [6] [10].
Positional isomerism profoundly influences the compound's pharmacodynamics. The meta-substitution of the hydroxymethyl group on the phenyl ring (versus ortho or para) optimizes steric accessibility and electronic communication. Ortho-isomers exhibit intramolecular H-bonding between –CH₂OH and the sulfanyl group, reducing target engagement, while para-isomers demonstrate excessive rotational freedom (ΔG⧧rot < 2 kcal/mol) that diminishes binding entropy [3] [4].
The 1-methylpyrrolidin-2-one moiety exemplifies functional group isomerism with alternative lactam configurations (e.g., δ-valerolactam). Quantum mechanical calculations confirm the γ-lactam's superiority:
Crucially, positional isomerism at the pyrrolidinone C3/C4 attachment points alters bioactivity. C3-linked sulfanyl groups (as in the target compound) enable extended conformations that access deep binding pockets, whereas C4-linkage induces U-shaped folding incompatible with many enzyme sites. In cellular assays of kinase inhibition, C3-isomers exhibit IC₅₀ values 5–20-fold lower than C4-counterparts due to optimal vector alignment [6] [10].
The compound's molecular formula (C₁₂H₁₅NO₂S) permits three chain isomers and eight positional isomers, yet only the 3-{[3-(hydroxymethyl)phenyl]sulfanyl}-1-methyl configuration achieves synergistic integration of:
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: